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For Researchers, Scientists, and Drug Development Professionals

The relentless miniaturization of electronic devices and the increasing complexity of
nanostructured materials demand deposition techniques that can create uniform, ultrathin films
over intricate topographies. Atomic Layer Deposition (ALD) has emerged as a key enabling
technology in this regard, offering precise thickness control at the atomic level. The choice of
precursor chemistry is paramount in achieving highly conformal coatings. This guide provides a
comprehensive comparison of the conformality of silicon oxide (SiO2) and silicon nitride (SiNx)
films derived from various s-based precursors, offering valuable insights for researchers and
professionals in materials science and semiconductor fabrication.

The Critical Role of Precursors in Conformal Film
Deposition

Silylamine precursors are a class of silicon-containing compounds that have gained
prominence in ALD due to their high reactivity and ability to facilitate low-temperature
deposition. The molecular structure of the silylamine precursor significantly influences the
surface reactions during ALD, which in turn dictates the conformality of the resulting film.
Factors such as the size and number of amine ligands, the presence of Si-H bonds, and the
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overall molecular geometry play a crucial role in the precursor's ability to uniformly coat high-
aspect-ratio structures.

This guide focuses on the experimental data available for several common silylamine
precursors, including:

Tris(dimethylamino)silane (TDMAS)

Bis(diethylamino)silane (BDEAS)

Bis(tert-butylamino)silane (BTBAS)

Di(sec-butylamino)silane (DSBAS)

1,1,1-tris(dimethylamino)disilane (TADS)

We will assess their performance in depositing both silicon oxide and silicon nitride films, with a
focus on quantitative measures of conformality, such as step coverage.

Quantitative Comparison of Film Conformality

The following tables summarize the reported conformality data for SiO2 and SiNx films
deposited using different silylamine precursors. It is crucial to note that a direct comparison can
be challenging due to variations in experimental conditions, such as deposition technique
(thermal vs. plasma-enhanced ALD), aspect ratio of the substrate features, and other process
parameters.

Table 1: Conformality of Silicon Oxide (SiO2) Films
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Deposition
Method

Precursor

Aspect Ratio
of Structure

Step Coverage
(%)

Key
Observations

TADS Thermal ALD

6:1

>95[1]

Excellent
conformality was
achieved. The
additional Si-Si
bond in TADS is
suggested to
enhance

reactivity.[1]

TDMAS Thermal ALD

Implied to be
high

TADS, which
showed excellent
conformality, was
directly
compared to
TDMAS in terms
of growth rate,
suggesting good
conformal
properties for
TDMAS under
similar thermal
ALD conditions.

BDEAS -

No specific data

found

Studies indicate
superior
deposition
performance
compared to
TDMAS, but
guantitative
conformality data

is not provided.

[2]

BTBAS -

No specific data

found

Similar to
BDEAS, BTBAS
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shows better
deposition
characteristics
than TDMAS, but
specific step
coverage values
are not available
in the reviewed
literature.[2]

Table 2: Conformality of Silicon Nitride (SiNx) Films
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Deposition
Method

Precursor

Aspect Ratio
of Structure

(%)

Step Coverage

Key
Observations

PEALD (VHF
DSBAS 30:1
plasma)

~100[3]

Excellent step
coverage was
obtained using a
very high
frequency (VHF)
plasma source,
which can
provide a
sufficient flux of
plasma species
into deep

trenches.[3]

DSBAS PEALD 451

50 (sidewall), 69
(bottom)[4]

Lower
conformality was
observed in this
study,
highlighting the
significant impact
of plasma
conditions on

step coverage.[4]

PEALD (VHF
BTBAS 30:1
plasma)

Lower than
DSBAS

In a direct
comparison,
DSBAS with its
single amino
ligand showed
better
performance,
including higher
conformality,
than BTBAS
which has two

amino ligands.[3]
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Experimental Methodologies

The following sections provide detailed experimental protocols for some of the key experiments

cited in this guide.

Protocol 1: Thermal ALD of SiO2 from TADS

This protocol is based on the study that reported high conformality for SiO: films deposited
from the TADS precursor.[1]

Precursor and Oxidant: 1,1,1-tris(dimethylamino)disilane (TADS) and ozone (O3).

Deposition Temperature: The specific temperature for the >95% step coverage was not
detailed in the abstract, but the study was conducted over a range of temperatures.

Substrate: Silicon wafers with high-aspect-ratio (6:1) nanotrenches.

ALD Cycle:

[e]

TADS pulse: The TADS precursor is introduced into the reactor chamber.

o Purge: The chamber is purged with an inert gas (e.g., nitrogen or argon) to remove any
unreacted precursor and byproducts.

o Ozone pulse: Ozone is introduced into the chamber to react with the adsorbed TADS
molecules on the substrate surface, forming a layer of SiOx.

o Purge: The chamber is purged again with an inert gas to remove any unreacted ozone and
byproducts.

o Characterization: Film conformality was assessed by analyzing cross-sectional scanning
electron microscopy (SEM) or transmission electron microscopy (TEM) images of the
deposited films within the nanotrenches. The step coverage is calculated as the ratio of the
film thickness at the bottom or sidewall of the trench to the thickness at the top surface.

Protocol 2: Plasma-Enhanced ALD of SiNx from DSBAS
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This protocol is based on the study that achieved excellent conformality for SiNx films using
DSBAS.[3]

Precursor and Reactant: Di(sec-butylamino)silane (DSBAS) and nitrogen (N2) plasma.

e Deposition System: A plasma-enhanced ALD reactor equipped with a very high frequency
(162 MHz) capacitively coupled plasma (CCP) source.

o Deposition Temperature: The study was conducted at temperatures ranging from 100 to 300
°C.

e Substrate: Silicon wafers with high-aspect-ratio (30:1) trench structures.

e PEALD Cycle:

[e]

DSBAS pulse: The DSBAS precursor is introduced into the reactor chamber.

[e]

Purge: The chamber is purged with an inert gas.

o

N2 Plasma: A nitrogen plasma is ignited in the chamber to provide reactive nitrogen
species that react with the adsorbed DSBAS molecules to form SiNx.

o

Purge: The chamber is purged with an inert gas.

o Characterization: The conformality of the SiNx films was evaluated using cross-sectional
TEM of the coated trench structures.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the conformality of thin
films deposited by ALD.
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Generalized workflow for assessing film conformality.
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Discussion and Future Outlook

The conformality of films derived from silylamine precursors is a complex interplay between the
precursor's molecular structure and the deposition process parameters.

For silicon oxide, thermal ALD processes using precursors like TADS and TDMAS can vyield
highly conformal films.[1] The self-limiting nature of the surface reactions in thermal ALD is
conducive to achieving uniform coverage even in high-aspect-ratio structures.

For silicon nitride, achieving high conformality, particularly at low temperatures, often
necessitates the use of plasma-enhanced ALD. The choice of plasma source and conditions is
critical. As demonstrated with DSBAS, a VHF plasma can provide a high density of reactive
species deep into trenches, leading to excellent step coverage.[3] In contrast, conventional
PEALD setups may result in lower conformality due to the directionality of the plasma and the
recombination of reactive species before they reach the bottom of the features.[4]

The structure of the silylamine precursor also plays a significant role. Precursors with a single
amino ligand, such as DSBAS, may offer advantages in PEALD of SiNx over those with
multiple ligands, like BTBAS, potentially due to reduced steric hindrance and different surface
reaction pathways.[3]

Future research should focus on systematic comparative studies of a wider range of silylamine
precursors for both SiO2 and SiNx deposition under identical and well-controlled experimental
conditions. Such studies will be invaluable for developing a deeper understanding of the
structure-property relationships that govern film conformality and for designing next-generation
precursors tailored for specific applications in advanced semiconductor manufacturing and
nanotechnology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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